molecular formula C23H19NO4 B557625 Fmoc-D-Phg-OH CAS No. 111524-95-9

Fmoc-D-Phg-OH

Cat. No. B557625
M. Wt: 373.4 g/mol
InChI Key: PCJHOCNJLMFYCV-OAQYLSRUSA-N
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Description

Molecular Structure Analysis

The molecular structure of Fmoc-D-Phg-OH is represented by the empirical formula C23H19NO4 . The molecular weight of the compound is 373.40 g/mol . The InChI key for Fmoc-D-Phg-OH is PCJHOCNJLMFYCV-OAQYLSRUSA-N .


Physical And Chemical Properties Analysis

Fmoc-D-Phg-OH is a powder with a melting point of 170-180 °C . It has an assay of ≥96.0% (acidimetric), ≥98% (TLC), and ≥98.0% (HPLC) . The compound is soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Hydrogel Formation and Nanomaterials : Fmoc-protected amino acids, like Fmoc-Phe-OH, have been used to develop hydrogels that incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNTs) to create hybrid nanomaterials. This approach enhances the thermal stability and elasticity of the hydrogels, increasing their potential applications in biomedical fields (Roy & Banerjee, 2012).

  • Antibacterial Composite Materials : The nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH have shown significant antibacterial capabilities, impacting bacterial morphology. These materials, when integrated into resin-based composites, demonstrate potential for biomedical applications due to their non-cytotoxic nature and mechanical and optical properties (Schnaider et al., 2019).

  • Effect on Self-Assembly and Hydrogelation : Fmoc-Phe derivatives, including Fmoc-F(5)-Phe-OH and Fmoc-3-F-Phe-OH, have been studied to understand the influence of C-terminal modifications on self-assembly and hydrogelation. These studies highlight the sensitivity of hydrogelation to solvent pH and the impact of hydrophobicity and hydrogen bond capacity on the stability and formation of hydrogels (Ryan et al., 2011).

  • Fluorescent Silver Nanoclusters in Hydrogels : Fmoc-Phe-OH hydrogels have been utilized to stabilize fluorescent silver nanoclusters, demonstrating potential for applications in nanotechnology and materials science. These clusters exhibit unique fluorescent properties, which are stable and retain their morphology within the hydrogel matrix (Roy & Banerjee, 2011).

  • Biomedical Applications of Peptide-Based Hydrogels : Fmoc-Derivatized cationic hexapeptides have been explored for their potential in drug delivery and diagnostic tools, showcasing their ability to form hydrogels suitable for biological and biotechnological applications (Diaferia et al., 2021).

  • Groundwater Analysis : 9-Fluorenylmethylchloroformate (FMOC) has been employed in the determination of dimethylamine in groundwater, demonstrating its utility in environmental monitoring and analysis (Lopez et al., 1996).

  • Supramolecular Gels in Biomedical Field : Supramolecular hydrogels based on FMOC-functionalized amino acids have been used due to their biocompatible and biodegradable properties, particularly in the biomedical field for antimicrobial applications (Croitoriu et al., 2021).

Safety And Hazards

While specific safety and hazard information for Fmoc-D-Phg-OH is not available, general precautions for handling such compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Research on Fmoc-dipeptides, including Fmoc-FF, is ongoing due to their potential in the fabrication of various biofunctional materials . The behavior of these compounds is currently being studied because the final material obtained is deeply dependent on the preparation method . Future research may focus on optimizing the formulation strategies and understanding the changes in the structural arrangement and behavior of these compounds .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHOCNJLMFYCV-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Phg-OH

CAS RN

111524-95-9
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
LA Carpino - The Journal of Organic Chemistry, 1988 - ACS Publications
Numerous methods for following racemization during peptide coupling reactions have been reported. 1 Tech-niques based on NMR spectroscopy have the advantage of simplicity and …
Number of citations: 59 pubs.acs.org
C Brieke, MJ Cryle - Organic letters, 2014 - ACS Publications
… of Fmoc cleavage and coupling conditions for arylglycine derivatives: (A) General synthesis of tripeptides 2 and 3; nonoptimized: (i) 20% piperidine/DMF, (ii) 4 equiv of Fmoc-d-Phg-OH 4…
Number of citations: 60 pubs.acs.org
SJ Tantry, VVS Babu - 2004 - nopr.niscpr.res.in
Synthesis of N α -protected peptide acids employing N → C extension strategy using in situ generated X-NH-CHR'-COO-CO- i Bu and O,N-bis-trimethylsilyl-amino acids has been …
Number of citations: 14 nopr.niscpr.res.in
S Huber, NJ Braun, LC Schmacke… - Journal of Medicinal …, 2022 - ACS Publications
… Except for Fmoc-d-Phg-OH, all couplings were performed … ) for 1 h; coupling with Fmoc-d-Phg-OH was performed with a … ); after coupling of Fmoc-d-Phg-OH, Fmoc was cleaved with 10…
Number of citations: 8 pubs.acs.org
Y Li, C Zhang, H Wang, F Zhou, J Liu… - Archiv der …, 2019 - Wiley Online Library
Nineteen antioxidant pseudopeptides were designed and synthesized. They were confirmed as mild antioxidants, in which L1‐11 was the most active antioxidant with a cellular …
Number of citations: 3 onlinelibrary.wiley.com
C Zhao, J Xu, Y Zhang, L Zhao, B Feng - … and Pharmaceutical Bulletin, 2014 - jstage.jst.go.jp
A large number of bioactive pentacyclic triterpenoids have been shown to have multiple biological activities. This study was conducted to evaluate the inhibitory activities of 6 newly …
Number of citations: 33 www.jstage.jst.go.jp
BC Ranu, DC Sarkar - The Journal of Organic Chemistry, 1988 - ACS Publications
“The regenerated carbonyl compounds are compared with the authentic samples (TLC, IR, NMR). b Yield refersto isolated products.= Carbonyl compounds obtained from oximes. d …
Number of citations: 85 pubs.acs.org
S Gaali, X Feng, A Hähle, C Sippel… - Journal of medicinal …, 2016 - ACS Publications
The FK506-binding protein 51 (FKBP51) is a key regulator of stress hormone receptors and an established risk factor for stress-related disorders. Drug development for FKBP51 has …
Number of citations: 43 pubs.acs.org
S Lin, Y Li, B Li, Y Yang - Langmuir, 2016 - ACS Publications
Eight dipeptides, composed of phenylalanine and phenylglycine, that are able to self-assemble into twisted nanoribbons in deionized water are synthesized. The handedness of the …
Number of citations: 34 pubs.acs.org
S Zhao - 2013 - search.proquest.com
Combinatorial chemistry is one of the most important technological advances in the last century in the field of biomedicine and material sciences. Allowing rapid synthesis and screening …
Number of citations: 0 search.proquest.com

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